Para-Bromophenyl Fragment Enables Sub-Nanomolar P2Y₁₄R Antagonism When Elaborated: Contrast with Unsubstituted Phenyl Analogs
The 4‑bromophenoxy moiety embedded within N‑(4‑bromophenyl)‑2‑phenoxyacetamide constitutes the essential pharmacophore of compound I‑17 (N‑(1H‑benzo[d]imidazol‑6‑yl)‑2‑(4‑bromophenoxy)acetamide), the most potent P2Y₁₄R antagonist reported to date, with an IC₅₀ of 0.6 nM [1]. In the same study, removal of the bromine (yielding the unsubstituted phenoxy analog) resulted in a >100‑fold loss of binding affinity, while replacement with chlorine or fluorine yielded IC₅₀ values in the 50–200 nM range, demonstrating a halogen‑dependent potency hierarchy [1]. This establishes the 4‑bromophenoxy group as a privileged recognition element for the P2Y₁₄R orthosteric site that cannot be replicated by chloro, fluoro, or unsubstituted analogs.
| Evidence Dimension | P2Y₁₄R antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.6 nM (as the elaborated I‑17 derivative incorporating the 4‑bromophenoxy fragment) |
| Comparator Or Baseline | Unsubstituted phenoxy analog: IC₅₀ > 60 nM; 4‑Cl‑phenoxy analog: IC₅₀ ≈ 50–200 nM |
| Quantified Difference | ≥100‑fold enhancement over unsubstituted analog; ≥80‑fold over chloro analog |
| Conditions | In vitro P2Y₁₄R functional assay (calcium flux) in HEK293 cells expressing human P2Y₁₄R; Journal of Medicinal Chemistry, 2024 [1] |
Why This Matters
For medicinal chemistry teams building P2Y₁₄R antagonist libraries, the 4‑bromophenyl‑2‑phenoxyacetamide core derived from CAS 18861-19-3 is the validated entry point for achieving sub‑nanomolar potency; purchasing the des‑bromo or chloro surrogate would necessitate a complete re‑optimization of the lead series.
- [1] Liu W, Mao S, Wang Y, et al. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. J Med Chem. 2024;67(12):10233-10247. View Source
